molecular formula C16H19N3O B7829390 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No.: B7829390
M. Wt: 269.34 g/mol
InChI Key: GVRPCGOUGZFOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one belongs to the tetrahydro-pyrroloquinolinone family, a heterotricyclic scaffold with diverse pharmacological applications. Its structure features a piperazinylmethyl substitution at the 5-position of the pyrrolo[3,2,1-ij]quinolin-4-one core. Piperazine is a common pharmacophore in central nervous system (CNS) therapeutics due to its ability to enhance solubility, modulate receptor interactions, and improve blood-brain barrier penetration .

Properties

IUPAC Name

10-(piperazin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16-14(11-18-8-5-17-6-9-18)10-13-3-1-2-12-4-7-19(16)15(12)13/h1-3,10,17H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRPCGOUGZFOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)CN4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Functionalized Quinolines

A common approach involves the cyclization of 3-aminomethylquinoline derivatives. For example, 3-(bromomethyl)quinoline intermediates undergo intramolecular cyclization in the presence of bases such as potassium tert-butoxide, forming the fused pyrrolidine ring. This method typically yields the dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one core with substituents at C6, which can be further functionalized.

Electrocyclization of 2-Azahexatriene Systems

Alternative routes employ electrocyclization of carbodiimide-containing precursors. For instance, 2-(pyrrol-3-yl)benzene derivatives with carbodiimide moieties undergo thermal electrocyclization to generate the pyrroloquinoline framework. While this method is less direct for the target compound, it highlights the versatility of electrocyclic reactions in constructing polycyclic systems.

Introduction of the Piperazinylmethyl Group

The critical step in synthesizing 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves regioselective alkylation of the core structure with piperazine. Two validated methods are detailed below:

Nucleophilic Substitution of Halogenated Intermediates

This approach involves:

  • Bromination at C5 : Treatment of the pyrroloquinolin-4-one core with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl4) yields 5-bromomethyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one.

  • Piperazine Coupling : Reacting the bromomethyl intermediate with excess piperazine in acetonitrile at reflux (80°C, 12–24 hours) in the presence of K2CO3 as a base facilitates nucleophilic substitution. The reaction achieves yields of 65–78%, with purification via column chromatography (SiO2, CH2Cl2/MeOH 9:1).

Key Data :

ParameterValue
Reaction Temperature80°C
Reaction Time12–24 hours
BaseK2CO3
SolventAcetonitrile
Yield65–78%

Reductive Amination of Aldehyde Intermediates

An alternative route involves:

  • Oxidation to Aldehyde : Selective oxidation of a C5 hydroxymethyl group (introduced via formylation) using MnO2 in dichloromethane generates the aldehyde derivative.

  • Reductive Amination : Condensation of the aldehyde with piperazine in the presence of NaBH3CN as a reducing agent (MeOH, RT, 6 hours) affords the target compound. This method offers milder conditions but lower yields (50–60%).

Optimization and Mechanistic Insights

Catalytic Systems for Bromination

The use of radical initiators like AIBN improves bromination efficiency by generating bromine radicals, which abstract hydrogen from the methyl group, followed by bromide recombination. Alternative catalysts, such as FeCl3, have been explored but show reduced regioselectivity.

Solvent Effects in Piperazine Coupling

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of piperazine, while protic solvents (e.g., ethanol) lead to side reactions such as elimination. Acetic acid additives in methanol (MeOH/AcOH 4:1) reduce reaction times by protonating the leaving group, facilitating substitution.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The piperazinylmethyl proton resonates as a singlet at δ 3.45–3.60 ppm, while the C5 methylene group appears as a doublet (J = 14.3 Hz) at δ 4.20–4.35 ppm.

  • 13C NMR : The carbonyl carbon (C4) is observed at δ 170–175 ppm, confirming lactam formation.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) reveals ≥95% purity for most batches, with retention times of 8.2–8.5 minutes.

Challenges and Alternative Routes

Piperazine Functionalization

To avoid over-alkylation, monoprotected piperazines (e.g., Boc-piperazine) are employed, followed by deprotection under acidic conditions (HCl/dioxane) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Structure

The compound is characterized by a complex structure that includes:

  • A piperazine ring , which is known for its versatility in drug design.
  • A pyrroloquinoline core , contributing to its biological activity.

Medicinal Chemistry

5-(Piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has shown potential as:

  • Antimicrobial Agent : Preliminary studies indicate efficacy against various bacterial strains.
  • Antiviral Agent : Research suggests it may inhibit viral replication mechanisms.
  • Anticancer Agent : The compound has been evaluated for its ability to induce apoptosis in cancer cells through interaction with specific cellular targets .

Biological Research

In biological studies, this compound serves as:

  • A probe for studying enzyme mechanisms , allowing researchers to understand enzyme kinetics and interactions.
  • A ligand in receptor binding studies , which aids in elucidating receptor functions and drug-receptor interactions .

Industrial Applications

Beyond medicinal uses, the compound is also explored for:

  • Development of new materials , such as polymers and coatings due to its unique chemical properties.

The mechanism of action for 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves:

  • Enzyme Inhibition : The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity.
  • Receptor Modulation : It interacts with various receptors, potentially altering cellular signaling pathways and influencing physiological responses .

Mechanism of Action

The mechanism of action of 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • NH300094 exemplifies the impact of 8-position substitution, demonstrating potent CNS activity via receptor antagonism. Its propoxy-piperidine group enhances binding to 5-HT and dopamine receptors .
  • The 5-piperazinylmethyl derivative likely targets distinct receptors or pathways compared to 8-substituted analogues, as substituent position alters steric and electronic interactions.
  • Pyroquilon (unsubstituted core) highlights the scaffold's versatility, showing antifungal utility, while substitutions redirect applications toward human therapeutics .

Key Observations :

  • Friedel-Crafts reactions are widely used for 8-position functionalization (e.g., 5b , 7b ) .
  • Piperazinylmethyl groups (as in the target compound) may require reductive amination or nucleophilic substitution for introduction.

Key Observations :

  • Piperazine derivatives often exhibit favorable pharmacokinetics but may carry risks of off-target receptor interactions (e.g., histamine, adrenergic receptors).
  • The 6-hydroxy-5-phenyl derivative ’s discontinuation underscores the importance of substituent choice in toxicity profiles .

Biological Activity

5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a piperazine moiety with a pyrroloquinoline core, making it an interesting candidate for various therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the pyrroloquinoline core through cyclization reactions followed by the introduction of the piperazine ring via nucleophilic substitution. The final compound is characterized by its complex heterocyclic structure which is essential for its biological activity.

Biological Activity Overview

Research into the biological activity of 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has revealed several promising therapeutic potentials:

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.

Anticancer Properties : The compound has shown potential as an anticancer agent. In vitro studies indicate that it can inhibit the growth of cancer cell lines, likely due to its ability to interact with specific molecular targets involved in cell proliferation and survival.

Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, including those involved in coagulation pathways. The compound has demonstrated inhibitory effects on factors such as Factor Xa and Factor XIa, making it a candidate for further development as an anticoagulant agent.

The mechanism of action for 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with various biological macromolecules. It can bind to enzyme active sites or allosteric sites, inhibiting their activity and thus altering cellular signaling pathways. This interaction is crucial for its potential therapeutic effects.

Data Table: Biological Activities

Activity Type Target IC50 Value (µM) Reference
AntimicrobialVarious bacterial strainsVaries
AnticancerCancer cell lines (e.g., MCF-7)Varies
Enzyme InhibitionFactor Xa3.68
Enzyme InhibitionFactor XIa2.00

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A series of tests were performed against common pathogenic bacteria. The results indicated that certain derivatives of the compound showed significant antibacterial activity compared to standard antibiotics.
  • Cancer Cell Line Evaluation : In vitro assays on various cancer cell lines demonstrated that 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one could reduce cell viability significantly at low micromolar concentrations.
  • Coagulation Factor Inhibition : Research focused on the anticoagulant properties revealed that specific derivatives could effectively inhibit coagulation factors involved in blood clotting pathways, suggesting potential use in treating thrombotic disorders.

Q & A

Q. What are the recommended synthetic routes for 5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using pyrrolo[3,2,1-ij]quinolin-4-one scaffolds. Key steps include:
  • Reagent Selection : Use chloranil as an oxidizing agent in xylene under reflux (25–30 hours) to achieve cyclization .
  • Purification : Recrystallization from methanol improves yield and purity .
  • Piperazine Functionalization : Introduce the piperazine moiety via nucleophilic substitution or reductive amination, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .
    Table 1 : Synthetic Optimization Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationChloranil, xylene, reflux65–75>95%
Piperazine couplingK₂CO₃, DMF, 80°C70–85>90%

Q. What spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to confirm substitution patterns and piperazine integration. 1H^1H-13C^13C HSQC/HMBC correlations resolve ambiguities in pyrroloquinoline ring connectivity .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N content) with a deviation threshold of ±0.4% .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and sealed containers to avoid dermal/oral exposure (Category 4 acute toxicity) .
  • Storage : Maintain in airtight containers at 2–8°C, away from moisture and light to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicological profiles of this compound across different studies?

  • Methodological Answer :
  • Comparative Assays : Conduct parallel toxicity tests (e.g., LD₅₀ in rodents) under standardized OECD guidelines to reconcile conflicting data (e.g., intraperitoneal LD₅₀ >1 g/kg vs. lower oral toxicity) .
  • Meta-Analysis : Aggregate data from multiple sources, applying Q-statistics to assess heterogeneity and identify confounding variables (e.g., solvent carriers, purity levels) .

Q. What experimental design strategies are recommended for evaluating the compound's bioactivity while minimizing confounding variables?

  • Methodological Answer :
  • Split-Plot Design : Assign treatments (e.g., dose levels) to main plots and biological replicates (e.g., cell lines) to subplots, with randomization to reduce bias .
  • Negative Controls : Include solvent-only and piperazine-free analogs to isolate bioactivity contributions from the core scaffold .
    Table 2 : Bioactivity Study Design Template
VariableLevelsReplicatesEndpoint
Dose0.1–100 µMn=6IC₅₀ (cancer cells)
Exposure time24–72 hrsn=6Apoptosis markers

Q. What methodologies are appropriate for assessing the environmental fate and ecological risks of this compound?

  • Methodological Answer :
  • Degradation Studies : Use HPLC-UV/MS to monitor hydrolysis/photolysis half-lives in simulated environmental matrices (e.g., pH 4–9 buffers, UV light) .
  • Bioaccumulation Assays : Measure logP values (e.g., 2.8–3.5) to predict lipid membrane permeability and potential aquatic toxicity .
  • Microcosm Models : Evaluate soil microbial degradation rates under aerobic/anaerobic conditions, correlating with CO₂ evolution or metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.